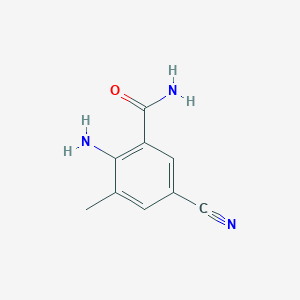
2-Amino-5-cyano-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-cyano-3-methylbenzamide is an organic compound with the molecular formula C10H11N3O. It is a derivative of benzamide and contains functional groups such as an amino group, a cyano group, and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-cyano-3-methylbenzamide can be synthesized through several methods. One common method involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine . The reaction typically requires the presence of an alkali such as sodium amide, sodium hydride, or sodium hydroxide to facilitate the process . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound meets the required standards for various applications. The use of advanced equipment and techniques helps in achieving higher yields and better quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-cyano-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-cyano-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-5-cyano-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate ryanodine receptors, leading to the disruption of calcium ion channels in invertebrate pests . This action results in the mortality of the pests, making it a valuable compound in pest control.
Comparison with Similar Compounds
2-Amino-5-cyano-3-methylbenzamide can be compared with other similar compounds, such as:
2-Amino-5-cyano-N-methyl-3-methylbenzamide: This compound shares a similar structure but has an additional methyl group on the nitrogen atom.
2-Amino-5-cyano-3-methylbenzoic acid: This compound has a carboxylic acid group instead of the amide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-amino-5-cyano-3-methylbenzamide |
InChI |
InChI=1S/C9H9N3O/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H2,12,13) |
InChI Key |
IDTPZHAYLYZIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


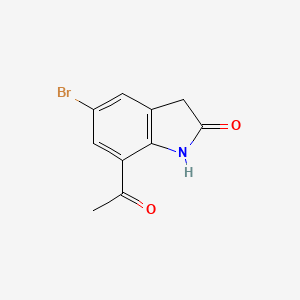
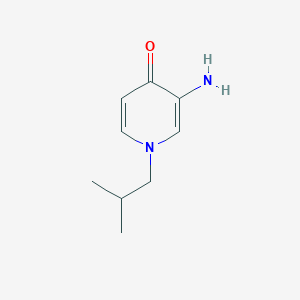
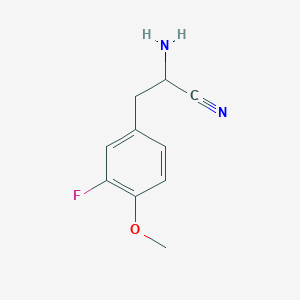
![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)


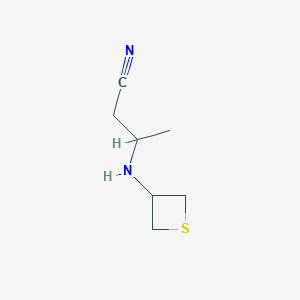
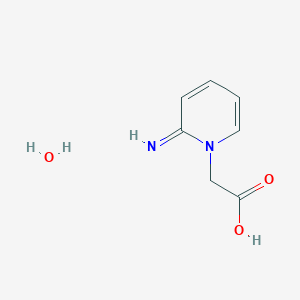

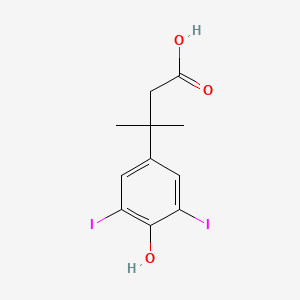

![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)

![(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13007804.png)
